4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a quinoline core structure with a pyridine ring attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-acetonitrile with (hetero)arylglyoxal and trimethylsilyl cyanide (TMSCN) to form an intermediate, which is then cyclized to yield the desired product . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a base like piperidinium acetate, with the reaction being carried out at elevated temperatures (e.g., 100°C) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or dichloromethane and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, each with unique functional groups that can further modify the compound’s properties and applications.
Scientific Research Applications
4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Acyl-4H-quinolizin-4-one
- Isoxazole
- 2-Acylindolizine
Uniqueness
4-Oxo-2-(pyridin-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both quinoline and pyridine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90034-58-5 |
---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-2-pyridin-2-yl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-8-13(12-3-1-2-6-16-12)17-11-5-4-9(15(19)20)7-10(11)14/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
OBFQAARCPBLXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.